2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride
Overview
Description
Synthesis Analysis 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is synthesized through an improved process involving the acylation of 2-methylfuran with propionic anhydride, resulting in a 71% yield of 2-propionyl-5-methylfuran. This process utilizes 2% boron trifluoride-etherate and establishes conditions to obtain the product in good yield (Yao Xing-sheng, 2007).
Molecular Structure Analysis The molecular structure of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and its derivatives can be analyzed through X-ray diffraction as seen in compounds related to pyridine chemistry. These studies help understand the influence of intramolecular and intermolecular hydrogen bonds on the molecule's conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties The reactivity of 2-Ethyl-6-methyl-3-hydroxypyridine varies significantly, especially when involved in aminomethylation reactions. Its ortho- and para-positions show distinctive reactivity patterns, differing from similar compounds like phenol and β-pyridinol, highlighting its unique chemical behavior (L. D. Smirnov et al., 1965).
Physical Properties Analysis The physical properties, including free-radical oxidation and effects on mitochondrial structures, can be observed under different concentrations. These properties are crucial for understanding the compound's behavior in various conditions, especially in scientific research excluding its drug-related applications (A. Sinitskii et al., 2021).
Chemical Properties Analysis Vibrational spectroscopic studies like FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface studies, provide in-depth insights into the chemical properties of 2-Ethyl-6-methyl-3-hydroxypyridine derivatives. These studies reveal the molecule's stability, bond strength, and chemical reactivity, essential for comprehensive chemical property analysis (M. Karnan, V. Balachandran & M. Murugan, 2012).
Scientific Research Applications
Synthesis and Antioxidant Properties : 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a synthetic antioxidant, and advancements in its preparation have led to improved yields (Yao Xing-sheng, 2007).
Geroprotective Effects : It has been found to act as a geroprotector, slowing aging in both mice and Drosophila melanogaster, leading to increased lifespans in these models (N. Emanuel & L. K. Obukhova, 1978), (N. S. Nakaidze et al., 1978).
Neuroprotective and Pharmacological Effects : The compound has shown potential in neuroprotection and cerebral blood flow enhancement in rat models, particularly under conditions of ischemia (T. S. Gan'shina et al., 2011), (Bagdasarian Na et al., 2014).
Influence on Mitochondrial Function : Research has indicated that it can modulate lipid peroxidation and oxidative modification of mitochondrial proteins in rat liver mitochondria (A. Sinitskii et al., 2021).
Potential in Treating Brain Injuries : Studies have shown that 2-ethyl-6-methyl-3-hydroxypyridine succinate can positively influence the recovery of brain tissue and microvasculature following traumatic brain injury (V. Polozova Anastasia et al., 2021).
Antiarrhythmic Properties : It has been demonstrated to have antiarrhythmic effects in rat models, suggesting a potential application in cardiac care (А. И. Турилова et al., 2016).
Psoriasis Treatment : In clinical studies, it has shown efficacy in treating psoriasis, particularly when combined with arterial hypertension treatment (G. Makurina, 2016).
properties
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIXWYHQJZUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2364-75-2 (Parent) | |
Record name | Emoxipin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80157647 | |
Record name | Emoxipin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methylpyridin-3-ol hydrochloride | |
CAS RN |
13258-59-8 | |
Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emoxipin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emoxipin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMOXYPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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